molecular formula C14H12ClNO2S B7474544 Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate

Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate

Cat. No. B7474544
M. Wt: 293.8 g/mol
InChI Key: NSFANAYSISHXOQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the sulfonamide family and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, as the sulfonamide group can undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects:
Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a unique structure that allows it to be used in a variety of organic reactions. However, its limitations include its potential toxicity and lack of extensive studies on its biochemical and physiological effects.

Future Directions

There are several future directions for the use of Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate in scientific research. One potential direction is its use as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, it can be used in the synthesis of novel organic compounds with potential pharmaceutical applications. Further studies are needed to explore its potential biochemical and physiological effects and its toxicity.
Conclusion:
Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in organic synthesis and catalysis.

Synthesis Methods

Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate can be synthesized through a multistep reaction. The first step involves the reaction of 3-chloropyridine-2-carboxaldehyde with thiourea, followed by the reaction of the resulting product with methyl 4-bromomethylbenzoate. The final product is obtained by heating the intermediate product with sodium methoxide.

Scientific Research Applications

Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including sulfonamides, benzimidazoles, and pyridine derivatives. Additionally, it has been used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-18-14(17)11-6-4-10(5-7-11)9-19-13-12(15)3-2-8-16-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFANAYSISHXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate

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